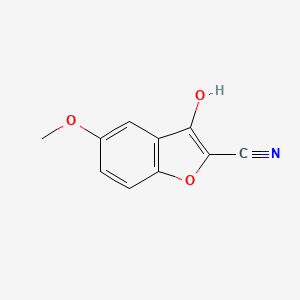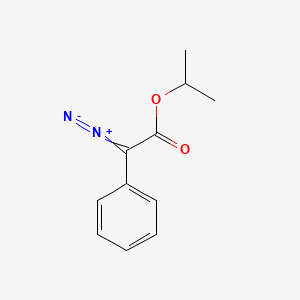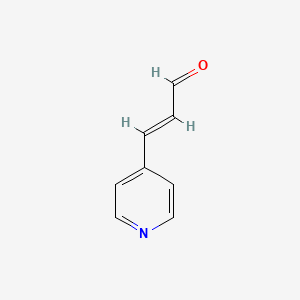
Bis(diethoxyoctyl)siloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polysiloxanes are a class of compounds composed of a backbone of alternating silicon and oxygen atoms, with two hydrocarbon-based substituents bonded to the silicon atom . They are formed readily by condensation reactions between compounds containing silanol (Si–OH) and silyl chloride (Si–Cl) or silyl alkoxy (Si–OR) bonds .
Synthesis Analysis
Polysiloxanes are synthesized through condensation reactions between compounds containing silanol (Si–OH) and silyl chloride (Si–Cl) or silyl alkoxy (Si–OR) bonds . The synthesis via condensation is not well-controlled and leads to broad polydispersities of the obtained polymers . In contrast, by the ring-opening polymerization (ROP) of cyclic siloxanes, which represents the main pathway in industry, silicones with tailored molecular weights can be obtained in a highly controlled fashion .Molecular Structure Analysis
Polysiloxanes have significant physicochemical characteristics including a regular chain crystalline structure, flexibility of the siloxane backbone (Si–O–Si = 143°), Pauling electronegativity difference = 1.7 among O and Si, high dissociation energy of the siloxane bond = (445 kJ/mole) 4, torsion energy barriers ≤ 4 kJ/mole, equilibrium melting point = −54 °C .Chemical Reactions Analysis
Polysiloxanes can greatly influence the properties of a catalytic system . For instance, the length of the siloxane backbone of a bis (pyridyl)siloxane ligand is shown to be critical both in stabilizing a Pd acetate complex catalyst in selective oxidation of benzyl alcohol, and in determining the dependence of the reaction rate on the pyridyl concentration in the reaction mixture .Physical And Chemical Properties Analysis
Polysiloxanes are viscoelastic, hydrophobic, cytocompatible, and provide water-repellent coatings in the textile industry . They are optically clear, inert, non-toxic, and inflammable materials .Wirkmechanismus
Zukünftige Richtungen
Polysiloxanes offer interesting possibilities to greatly influence the properties of a catalytic system . They are also being explored for their potential in green chemistry, with research focusing on the production of bio-based isocyanates . Additionally, modification strategies are being developed to enhance the coating’s adhesion, improve its static antifouling performance, and augment its self-healing capabilities .
Eigenschaften
IUPAC Name |
[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGMUHMPYEAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


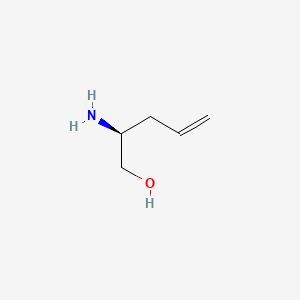
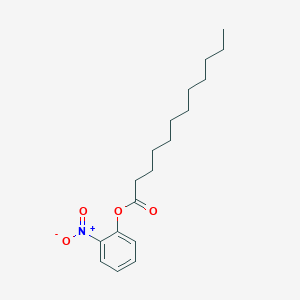



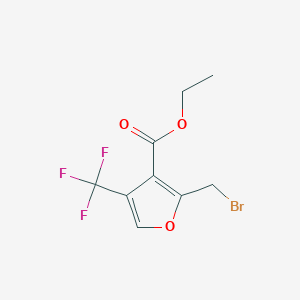
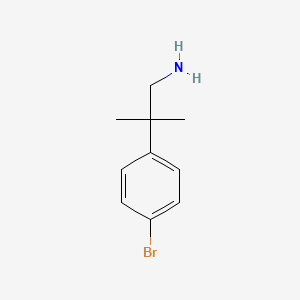
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)
